molecular formula C14H16N4O4 B046518 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine CAS No. 30806-86-1

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine

Cat. No.: B046518
CAS No.: 30806-86-1
M. Wt: 304.3 g/mol
InChI Key: GAAPPIKAFNZRLA-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine is a potent and selective small molecule inhibitor primarily known for its activity against Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε. This diaminopyrimidine-based compound functions by competitively binding to the ATP-binding pocket of the target kinases, thereby modulating key intracellular signaling pathways. Its core research value lies in its application as a critical pharmacological tool for probing the Wnt/β-catenin signaling cascade, where CK1 enzymes play a regulatory role. Researchers utilize this compound extensively in oncology research to investigate tumor proliferation and in neurobiology to study circadian rhythm regulation, given the involvement of CK1δ/ε in the PER protein phosphorylation cycle. Furthermore, its well-defined structure-activity relationship makes it a valuable reference compound in medicinal chemistry programs aimed at developing novel therapeutics for cancer and neurodegenerative diseases. Supplied as a high-purity solid, it is characterized by HPLC, NMR, and mass spectrometry to ensure identity and quality for reproducible in vitro and cell-based assay results. This product is intended for research purposes by trained professionals in a controlled laboratory setting.

Properties

IUPAC Name

(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6H,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAPPIKAFNZRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017795
Record name (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30806-86-1
Record name RO-20-0570/002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-20-0570/002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56X2RU9WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclization of Acrylonitrile Intermediates

The most well-documented approach for synthesizing 5-substituted-2,4-diaminopyrimidines involves cyclizing acrylonitrile derivatives with guanidine. For example, alpha-(3,4,5-trimethoxybenzyl)-beta-methoxypropionitrile (Formula III) reacts with diethylene glycol monoalkyl ethers (Formula IV) in the presence of alkali metal alkoxides (e.g., sodium methoxide) at 60–90°C to form a benzyl isomer intermediate (Formula II). This intermediate undergoes cyclization with guanidine in alkanols (C4–C8) to yield trimethoprim.

Reaction Conditions and Yields

StepReagentsSolventTemperatureYield
Alkoxy additionDiethylene glycol monomethyl ether, NaOMe-60–90°C~95%
CyclizationGuanidine HCl, NaOMeIsobutanol/methanolReflux (7 hr)95%

This method’s efficiency stems from avoiding intermediate purification, enabling single-step conversion with minimal side products.

Alternative Acylation Approaches

Introducing the benzoyl group during pyrimidine ring formation may offer better regioselectivity.

Condensation with Preformed Benzoyl Moieties

A hypothetical route involves condensing 3,4,5-trimethoxybenzoyl chloride with a pyrimidine precursor. For example:

  • Formation of Diketone Intermediate : Reacting benzoyl chloride with malononitrile.

  • Cyclization with Guanidine : Analogous to trimethoprim synthesis.

Challenges :

  • The electron-withdrawing benzoyl group may hinder cyclization.

  • Competing side reactions (e.g., hydrolysis of nitrile groups).

Industrial-Scale Considerations

The patents highlight scalability features for trimethoprim synthesis, which could inform benzoyl variant production:

  • Solvent Selection : Higher alkanols (e.g., isobutanol) improve intermediate solubility and reaction homogeneity.

  • Catalyst Optimization : Alkali metal alkoxides (e.g., NaOMe) enhance reaction rates and yields.

Purity and Characterization

While the safety data sheet for 5-(3,4,5-trimethoxybenzoyl)-2,4-pyrimidinediamine notes stability under normal conditions, purification methods for analogous compounds include:

  • Recrystallization : From methanol/water mixtures.

  • Chromatography : Silica gel column chromatography for lab-scale purification.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition can lead to the disruption of DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value/Description Reference
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (50 mg/ml), methanol; <0.4 mg/ml in water
Melting Point 199–203°C
Stability Polymorphic forms exist

Comparison with Similar Compounds

Trimethoprim belongs to the diaminopyrimidine class. Below is a comparative analysis with structurally or functionally related compounds:

Cotrimoxazole (Sulfamethoxazole + Trimethoprim)

Cotrimoxazole is a 1:1 combination of sulfamethoxazole (a sulfonamide) and Trimethoprim, acting synergistically to inhibit sequential steps in bacterial folate synthesis .

Parameter Trimethoprim Cotrimoxazole
Molecular Formula C₁₄H₁₈N₄O₃ C₁₀H₁₁N₃O₃S + C₁₄H₁₈N₄O₃
Mechanism DHFR inhibition Dual: DHFR + dihydropteroate synthase inhibition
Spectrum Broad-spectrum Enhanced Gram-negative coverage
Water Solubility <0.4 mg/ml Improved due to sulfamethoxazole
Clinical Use Monotherapy or combination Primarily combination therapy
Trade Names Monotrim, Proloprim Bactrim, Septra
References

GW2580 (5-(3-Methoxy-4-((4-Methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine)

GW2580 shares a pyrimidinediamine core but has distinct substitutions, leading to divergent biological activity.

Parameter Trimethoprim GW2580
Molecular Formula C₁₄H₁₈N₄O₃ C₂₆H₂₈N₄O₄
Target Bacterial DHFR cFMS kinase (anti-inflammatory)
Solubility Insoluble in water Not reported
Applications Antibacterial Autoimmune disease research
Key Feature 3,4,5-Trimethoxybenzyl group 4-Methoxybenzyloxy substitution
References

5-[[[3,4,5-Trimethoxyphenyl]imino]methyl]-2,4-Pyrimidinediamine

This imino derivative, identified in agricultural soils under conventional fertilization, shares structural similarities but differs in the linker group .

Parameter Trimethoprim Imino Derivative
Structure Benzyl group Iminomethyl bridge
Molecular Weight 290.32 g/mol Not reported
Abundance Synthetic pharmaceutical Found in fertilized soils (37.73%)
Biological Role Antibacterial Environmental impact (unclear)
References

MMV688345 (Tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4-diamine)

A thienopyrimidine derivative with a fused ring system, developed for antiparasitic applications.

Parameter Trimethoprim MMV688345
Core Structure Pyrimidine Thienopyrimidine
Molecular Formula C₁₄H₁₈N₄O₃ C₁₇H₁₆N₄S
Target DHFR Protozoan kinases
Solubility Low aqueous solubility Not reported
Development Stage Clinically approved Preclinical research
References

Research Findings and Trends

  • Trimethoprim Derivatives : Modified Mannich reactions have yielded derivatives with enhanced antioxidant and antibacterial activities .
  • Environmental Presence : Trimethoprim and its analogs are detected in water systems, raising concerns about antibiotic resistance .
  • Structural Optimization : Substitutions at the benzyl position (e.g., ethoxy groups) improve solubility and efficacy .

Biological Activity

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H16N4O4
  • Molecular Weight : 304.30 g/mol
  • CAS Number : 30806-86-1
  • Purity : >95% (HPLC) .

This compound is structurally related to trimethoprim, an antibiotic that inhibits bacterial dihydrofolate reductase. The presence of the trimethoxybenzoyl moiety enhances its binding affinity to biological targets, potentially influencing various signaling pathways in cells.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of pyrimidinediamine exhibit antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

2. Neuropharmacological Effects
Recent studies have investigated the neuropharmacological effects of similar compounds. For instance, a study on pyrimidine derivatives demonstrated their potential as selective D5 receptor agonists, which are implicated in cognitive functions and neurological disorders such as Alzheimer's disease . Specifically, one derivative exhibited significant cognitive enhancement in animal models, suggesting that this compound might also have similar effects.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
D5 Receptor AgonismCompound 5j showed EC50 of 269.7 ± 6.6 nM; improved cognition in mice models.
AntimicrobialExhibited antibacterial activity against E. coli and S. aureus; MIC values reported.
AntiproliferativePotential antiproliferative effects observed in cancer cell lines; further research needed.

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that they are well absorbed when administered orally and can penetrate the blood-brain barrier effectively. For example, the compound 5j demonstrated a plasma T_max of 1 hour with a C_max of 51.10 ± 13.51 ng/ml . Such properties suggest that this compound may also exhibit favorable pharmacokinetic profiles.

Safety and Toxicology

Preliminary toxicity assessments suggest that the compound does not exhibit significant cytotoxicity at concentrations up to 10 µM and shows no acute toxicity in vivo at doses up to 200 mg/kg . However, comprehensive toxicological evaluations are necessary before clinical applications can be considered.

Q & A

Q. What are the established synthetic routes for 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is synthesized via condensation reactions between substituted benzyl halides and pyrimidine precursors. For example, analogous pyrimidine derivatives are prepared by reacting 2-chloro-3,5-dimethoxybenzyl chloride with pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide), which facilitates nucleophilic substitution . Key parameters include:

  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Recrystallization or column chromatography is essential for high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrimidine ring and trimethoxybenzoyl group. Aromatic protons typically appear at δ 6.8–7.2 ppm .
  • X-ray Diffraction (XRD) : For crystallographic validation, single-crystal XRD resolves bond angles and spatial arrangements (e.g., CCDC-762860 for cobalt complexes of similar structures) .
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with methanol/water gradients .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as chloro-substituted analogs are common intermediates .

Advanced Research Questions

Q. How can experimental design methodologies improve reaction yield and scalability?

Methodological Answer:

  • Factorial Design : Apply a 2k^k factorial approach to optimize variables (e.g., temperature, catalyst loading, solvent ratio). For example, a study on pyrimidine derivatives achieved a 22% yield increase by adjusting NaOMe concentration and reaction time .
  • Continuous Flow Reactors : Enhance scalability by reducing batch-to-batch variability and improving heat transfer in large-scale syntheses .

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected regioselectivity?

Methodological Answer:

  • Substituent Analysis : In cases where phenolic substituents lead to mixed products (e.g., 3-hydroxy vs. 4-hydroxy isomers), computational modeling (DFT) predicts electronic effects of methoxy groups on reaction pathways .
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature—shorter times favor kinetic products, while prolonged heating may shift equilibria .

Q. What computational tools are effective for predicting reaction mechanisms or binding interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and activation energies. For example, ICReDD’s reaction path search methods combine quantum mechanics with machine learning to predict optimal conditions .
  • Molecular Docking : Screen for biological activity (e.g., enzyme inhibition) using AutoDock Vina. The trimethoxybenzoyl group’s hydrophobic interactions with kinase active sites are a focus .

Q. How can coordination chemistry approaches expand the functional applications of this compound?

Methodological Answer:

  • Metal Complexation : Synthesize cobalt(II) or other transition metal complexes to study redox behavior. CCDC-762860 demonstrates octahedral coordination geometries, with pyrimidine nitrogen atoms acting as ligands .
  • Catalytic Applications : Test metal complexes in oxidation reactions (e.g., using H2_2O2_2) to assess catalytic efficiency and stability under acidic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine
Reactant of Route 2
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5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine

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